Pyridine, 4-(1-ethoxyethenyl)-
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Overview
Description
Pyridine, 4-(1-ethoxyethenyl)- is a derivative of pyridine, a basic heterocyclic organic compound. Pyridine itself is structurally related to benzene, with one methine group replaced by a nitrogen atom. Pyridine, 4-(1-ethoxyethenyl)- is characterized by the presence of an ethoxyethenyl group at the 4-position of the pyridine ring, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(1-ethoxyethenyl)- can be achieved through various synthetic routes. One common method involves the [4 + 2] cycloaddition reactions of 1-azadienes with 2-carbon π-components . This method leverages the thermal pericyclic or hetero-Diels Alder reaction and transition metal-catalyzed formal [4 + 2] cycloaddition reactions .
Industrial Production Methods
Industrial production of pyridine derivatives often involves the cyclization reactions of acyclic precursors. For example, the Hantzsch pyridine synthesis is a two-step multi-component reaction that involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which are then oxidized to yield pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-(1-ethoxyethenyl)- undergoes various types of chemical reactions, including:
Oxidation: Pyridine derivatives can be oxidized to form pyridine N-oxides by treatment with peracids.
Reduction: Reduction reactions can convert pyridine derivatives to their corresponding dihydropyridine forms.
Common Reagents and Conditions
Oxidation: Common reagents include peracids for the formation of pyridine N-oxides.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
Pyridine, 4-(1-ethoxyethenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 4-(1-ethoxyethenyl)- involves its interaction with molecular targets and pathways. Pyridine derivatives can undergo redox reactions, which are crucial for their biological activity . The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound, structurally similar but without the ethoxyethenyl group.
Dihydropyridine: Reduced form of pyridine with different chemical properties.
Piperidine: A saturated six-membered ring with a nitrogen atom, differing in reactivity and applications.
Uniqueness
Pyridine, 4-(1-ethoxyethenyl)- is unique due to the presence of the ethoxyethenyl group, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives. This functional group can influence the compound’s solubility, stability, and interactions with other molecules .
Properties
CAS No. |
62369-33-9 |
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Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-(1-ethoxyethenyl)pyridine |
InChI |
InChI=1S/C9H11NO/c1-3-11-8(2)9-4-6-10-7-5-9/h4-7H,2-3H2,1H3 |
InChI Key |
GJRFXWVUMMTZNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1=CC=NC=C1 |
Origin of Product |
United States |
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